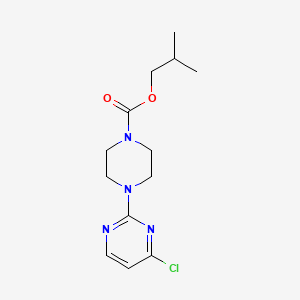
Isobutyl 1-(4-chloropyrimidin-2-yl)piperazine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl 1-(4-chloropyrimidin-2-yl)piperazine-4-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a chloropyrimidine moiety and an isobutyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate typically involves the reaction of 4-chloropyrimidine with piperazine, followed by esterification with isobutyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the esterification process. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Isobutyl 1-(4-chloropyrimidin-2-yl)piperazine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of reduced piperazine derivatives.
Hydrolysis: Formation of 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylic acid.
Applications De Recherche Scientifique
Isobutyl 1-(4-chloropyrimidin-2-yl)piperazine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of isobutyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can bind to active sites, inhibiting or modulating the activity of the target. The piperazine ring may enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
- tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
Uniqueness
Isobutyl 1-(4-chloropyrimidin-2-yl)piperazine-4-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The isobutyl group may also affect the compound’s pharmacokinetic properties, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C13H19ClN4O2 |
|---|---|
Poids moléculaire |
298.77 g/mol |
Nom IUPAC |
2-methylpropyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H19ClN4O2/c1-10(2)9-20-13(19)18-7-5-17(6-8-18)12-15-4-3-11(14)16-12/h3-4,10H,5-9H2,1-2H3 |
Clé InChI |
OWWHBOJBEOSQRR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)N1CCN(CC1)C2=NC=CC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(Pyridin-2-yl)-1,2,4-thiadiazolo[4,5-a]benzimidazole](/img/structure/B8305056.png)




![6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine-2-carbonitrile](/img/structure/B8305074.png)

![(1R,2R,5R)-7-oxo-6-oxa-bicyclo[3,2,1]octane-2-carboxylic acid methyl ester](/img/structure/B8305098.png)
![3-[(3S)-3-Pyrrolidinylamino]-propanenitrile](/img/structure/B8305107.png)

